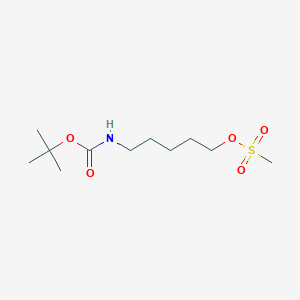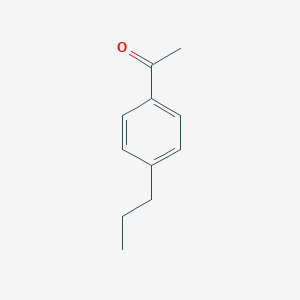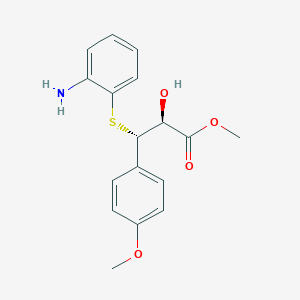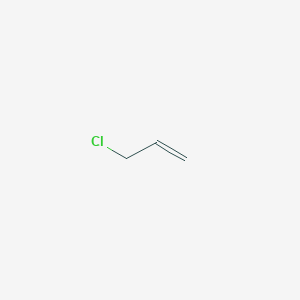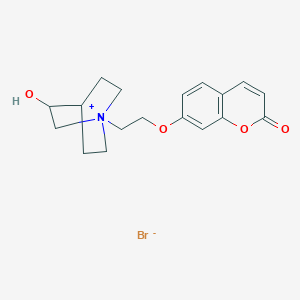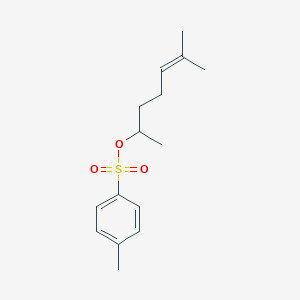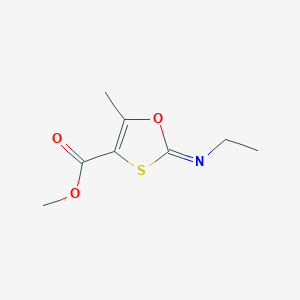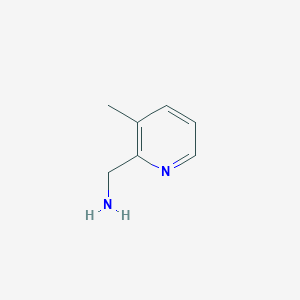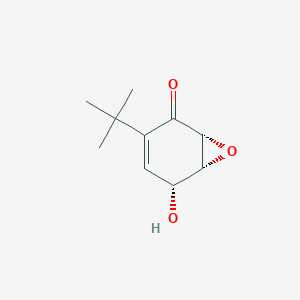
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone (TBEQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBEQ is a member of the benzoquinone family and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is not fully understood. However, it has been shown to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is an enzyme that is involved in the metabolism of quinones. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Furthermore, 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone in lab experiments is its low toxicity profile. This allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone. One potential direction is the development of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone-based therapies for cancer and inflammatory diseases. Another potential direction is the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone’s effects on other cellular pathways and its potential use as a research tool. Furthermore, the development of more efficient synthesis methods for 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone could lead to its wider use in various fields.
Métodos De Síntesis
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone can be synthesized through the oxidation of 6-tert-butyl-2-hydroxy-1,4-benzoquinone using peracetic acid. This method has been optimized to yield high purity 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been studied extensively for its potential applications in various fields. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer’s disease.
Propiedades
Número CAS |
158592-93-9 |
|---|---|
Nombre del producto |
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone |
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(1R,5R,6R)-3-tert-butyl-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,6,8-9,11H,1-3H3/t6-,8-,9+/m1/s1 |
Clave InChI |
PSYOCQSPCVZCHY-VDAHYXPESA-N |
SMILES isomérico |
CC(C)(C)C1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
SMILES |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
SMILES canónico |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
Sinónimos |
6-tert-butyl-2,3-epoxy-1,4-benzoquinone 6-tert-butyl-2,3-epoxy-1,4-benzoquinone, 1R-(1alpha,5alpha,6alpha)-isomer TBE-BQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



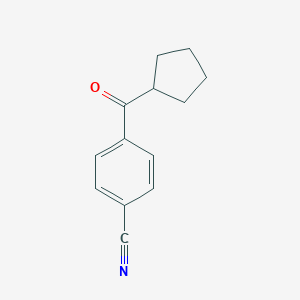
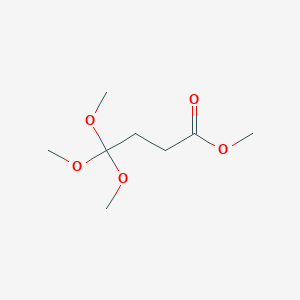
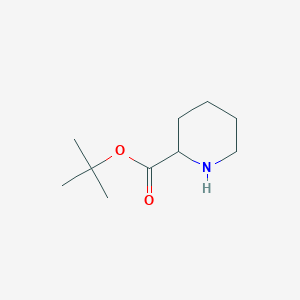
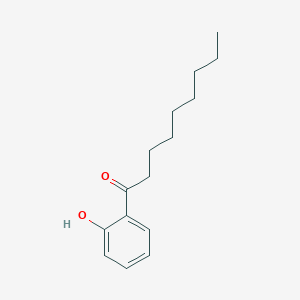
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
